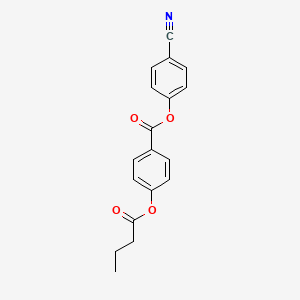

4-Cyanophenyl 4-(butanoyloxy)benzoate

Description

4-Cyanophenyl 4-(butanoyloxy)benzoate is an ester derivative of benzoic acid, featuring a 4-cyanophenyl group and a butanoyloxy (-O-CO-C₃H₇) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₈H₁₅NO₄ (molecular weight: 309.32 g/mol). The compound’s structure combines polar functional groups (cyano and ester) with a flexible butanoyl chain, making it relevant in liquid crystal (LC) and photoresponsive material research.

Properties

CAS No. |

56131-51-2 |

|---|---|

Molecular Formula |

C18H15NO4 |

Molecular Weight |

309.3 g/mol |

IUPAC Name |

(4-cyanophenyl) 4-butanoyloxybenzoate |

InChI |

InChI=1S/C18H15NO4/c1-2-3-17(20)22-15-10-6-14(7-11-15)18(21)23-16-8-4-13(12-19)5-9-16/h4-11H,2-3H2,1H3 |

InChI Key |

RWWNQUAYWZKHRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Butyryloxy)benzoic acid 4-cyanophenyl ester typically involves esterification reactions. One common method is the reaction of 4-(Butyryloxy)benzoic acid with 4-cyanophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

4-(Butyryloxy)benzoic acid 4-cyanophenyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(Butyryloxy)benzoic acid and 4-cyanophenol.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

4-(Butyryloxy)benzoic acid 4-cyanophenyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butyryloxy)benzoic acid 4-cyanophenyl ester involves its interaction with specific molecular targets. For instance, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitrile group can interact with nucleophiles, leading to various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

- 4-Cyanophenyl 4-butylbenzoate (C₁₈H₁₇NO₂): Substitutes butanoyloxy with a butyl (-C₄H₉) group, reducing polarity but increasing hydrophobicity.

- 4-Cyanophenyl 4-hexylbenzoate (C₂₀H₂₁NO₂): Features a longer alkyl chain (hexyl), enhancing thermal stability in LC phases .

- 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate (C₂₅H₂₉NO₂): Incorporates a rigid cyclohexyl group, favoring nematic phases in LC applications .

- 4-Cyanophenyl 4-(4-dodecylbenzoyloxy)-3-methylbenzoate (C₃₄H₃₉NO₄): Combines a bulky dodecyl chain and methyl group, used in high-performance LC mixtures .

Phase Behavior and Mesomorphic Properties

- Butanoyloxy vs. Alkyl Chains: The ester group in 4-cyanophenyl 4-(butanoyloxy)benzoate introduces polarity, promoting stronger intermolecular dipole interactions compared to nonpolar alkyl chains. This can stabilize smectic phases in binary mixtures, as seen in analogs like CPHB (4-cyanophenyl 4-heptyl benzoate), which exhibit induced smectic phases when mixed with nematogens .

- Cyclohexyl Derivatives : Rigid cyclohexyl substituents (e.g., trans-4-pentylcyclohexyl) reduce conformational flexibility, narrowing nematic ranges but enhancing alignment stability in LC devices .

Data Table: Comparative Analysis of 4-Cyanophenyl Benzoate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.